Benzonitrile, 3-bromo-4-(4-formyl-2-methoxyphenoxy)-

Description

Chemical Identity and Structural Significance

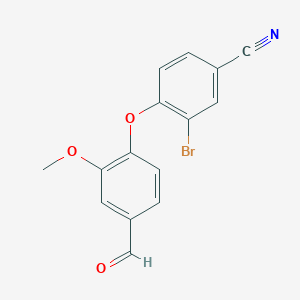

The compound 3-bromo-4-(4-formyl-2-methoxyphenoxy)benzonitrile represents a sophisticated example of multifunctional aromatic architecture, characterized by the systematic integration of diverse functional groups within a biaryl ether framework. The molecular formula C15H10BrNO3 corresponds to a molecular weight of 332.15 daltons, as documented in chemical databases. The structural framework consists of two benzene rings connected through an ether linkage, with the primary benzene ring bearing a bromine substituent at the 3-position and a nitrile group, while the secondary aromatic system contains both formyl and methoxy functional groups.

The compound's structural complexity is reflected in its Simplified Molecular Input Line Entry System representation: N#CC1=CC=C(OC2=CC=C(C=O)C=C2OC)C(Br)=C1. This notation reveals the precise connectivity pattern that defines the molecule's three-dimensional architecture. The ether bridge connecting the two aromatic systems creates a flexible linkage that allows for conformational variability, which is crucial for the compound's reactivity profile and potential biological interactions.

The electronic properties of this molecule are particularly noteworthy due to the presence of both electron-withdrawing groups (nitrile, formyl, and bromo) and electron-donating substituents (methoxy). This combination creates a unique electronic environment that influences both the compound's reactivity patterns and its potential applications in synthetic chemistry. The formyl group at the 4-position of the methoxy-substituted benzene ring provides a reactive site for further chemical transformations, while the nitrile functionality offers opportunities for cycloaddition reactions and metal coordination.

| Molecular Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H10BrNO3 | |

| Molecular Weight | 332.15 g/mol | |

| Chemical Abstracts Service Number | 1055361-87-9 | |

| MDL Number | MFCD28383617 |

The spatial arrangement of functional groups in this compound creates specific steric and electronic environments that influence its chemical behavior. The bromine atom's position adjacent to the ether linkage introduces both steric hindrance and electronic effects that can direct subsequent chemical transformations. Similarly, the methoxy group's electron-donating properties activate the adjacent aromatic ring toward electrophilic substitution reactions, while the formyl group provides a site for nucleophilic additions.

Historical Context in Heterocyclic and Aromatic Chemistry

The development of complex benzonitrile derivatives traces its origins to the foundational work of Hermann Fehling in 1844, who first reported the synthesis of benzonitrile through the thermal dehydration of ammonium benzoate. Fehling's pioneering investigations established the fundamental chemistry of nitrile-containing aromatic compounds and provided the theoretical framework for understanding the reactivity patterns that characterize this important class of organic molecules. His work demonstrated that benzonitrile could be prepared through controlled dehydration processes, laying the groundwork for subsequent advances in aromatic nitrile chemistry.

The evolution of benzonitrile chemistry throughout the nineteenth and twentieth centuries encompassed significant advances in synthetic methodology and mechanistic understanding. The development of ammoxidation processes for toluene conversion to benzonitrile at elevated temperatures (400 to 450 degrees Celsius) represented a major industrial breakthrough, enabling large-scale production of benzonitrile derivatives. This catalytic process, involving the reaction of toluene with ammonia and oxygen, demonstrated the feasibility of direct aromatic functionalization and established benzonitrile as a readily accessible synthetic intermediate.

The emergence of palladium-catalyzed cyanation reactions in the late twentieth century revolutionized the synthesis of complex benzonitrile derivatives, including compounds with multiple functional groups such as 3-bromo-4-(4-formyl-2-methoxyphenoxy)benzonitrile. These methodological advances enabled chemists to construct sophisticated aromatic architectures through controlled metal-catalyzed processes. The development of practical synthetic protocols using potassium ferrocyanide as a cyanide source, combined with palladium catalysis in mixed solvent systems, provided reproducible access to complex benzonitrile structures on industrial scales.

The historical progression of heterocyclic chemistry has been intimately connected with advances in benzonitrile derivative synthesis. The recognition that benzonitrile derivatives could serve as versatile building blocks for heterocyclic construction led to extensive investigations of their reactivity with various nucleophiles and electrophiles. These studies revealed that the electron-deficient nature of the benzonitrile framework makes it particularly suitable for nucleophilic aromatic substitution reactions and cycloaddition processes.

Current Research Trends in Multifunctional Benzonitrile Derivatives

Contemporary research in multifunctional benzonitrile chemistry has focused extensively on the development of bioactive compounds through systematic structural modification and optimization. Recent investigations have demonstrated that 3-bromo-4-(4-formyl-2-methoxyphenoxy)benzonitrile serves as a valuable synthetic intermediate for the preparation of hydrazone derivatives with significant pharmacological potential. These studies have revealed that condensation reactions between the formyl functionality and various hydrazide derivatives yield compounds with demonstrable anti-inflammatory, analgesic, and antibacterial activities.

The synthesis of hydrazone derivatives from 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile, a closely related structural analog, has yielded compounds designated as 4a through 4e, each incorporating different substitution patterns on the hydrazide component. Systematic evaluation of these derivatives revealed that compounds containing 4-methoxy, 4-chloro, and 2,4-dichloro substituents exhibited enhanced anti-inflammatory activity compared to their bromo-substituted counterparts. These structure-activity relationships provide valuable insights into the molecular features that govern biological activity in this compound class.

Advanced synthetic methodologies have emerged for the efficient preparation of complex benzonitrile derivatives through palladium-catalyzed processes. Recent work has demonstrated that practical and scalable synthesis of benzonitrile derivatives can be achieved using dimethylacetamide-toluene solvent systems with careful optimization of reaction parameters. Design of experiments approaches has proven particularly valuable for enhancing reaction conversion while minimizing unwanted dimeric impurities, enabling the production of high-quality benzonitrile derivatives on kilogram scales.

The application of benzonitrile derivatives in supramolecular chemistry represents another significant area of contemporary research interest. Studies have shown that benzonitrile fragments can participate in specific recognition events with macrocyclic host molecules, leading to well-defined co-crystal structures. These investigations have revealed that fifteen different benzonitrile derivatives can be specifically bound by certain phosphine oxide-containing macrocycles, demonstrating the potential for precise molecular recognition applications.

The development of benzonitrile-containing triazole derivatives has emerged as a particularly promising research direction, with recent studies demonstrating significant potential for cancer therapeutic applications. Investigations of biphenyl-triazole-benzonitrile hybrid structures have revealed compounds capable of inhibiting protein-protein interactions between PD-1 and PD-L1, key components of cancer immune evasion mechanisms. These studies have identified specific structural features that enhance binding affinity and selectivity, providing valuable guidance for future drug design efforts.

Properties

IUPAC Name |

3-bromo-4-(4-formyl-2-methoxyphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO3/c1-19-15-7-11(9-18)3-5-14(15)20-13-4-2-10(8-17)6-12(13)16/h2-7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJAZRRZHGFUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- Vanillin (4-hydroxy-3-methoxybenzaldehyde) : Provides the 4-formyl-2-methoxyphenoxy moiety.

- 3-(Bromomethyl)benzonitrile : Provides the benzonitrile core with a bromomethyl group for substitution.

- Potassium carbonate (K2CO3) : Acts as a base to deprotonate the phenol group of vanillin.

- Dimethylformamide (DMF) : Solvent for the reaction.

Reaction Conditions

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Vanillin (1 equiv), K2CO3 (1.0 equiv), DMF, 80 °C, 2 hours | Deprotonation and nucleophilic substitution of bromomethyl benzonitrile |

| 2 | Cooling to room temperature | Precipitation of product |

| 3 | Filtration and washing with petroleum ether | Isolation of pure intermediate |

The reaction proceeds through the nucleophilic attack of the phenolate ion (from vanillin) on the bromomethyl group of 3-(bromomethyl)benzonitrile, forming an ether linkage and yielding 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile in high yield (~95%) as a white solid.

Characterization Data of Intermediate

| Property | Data |

|---|---|

| Melting Point | 88 °C |

| FT-IR (KBr) (cm⁻¹) | 3448, 3348 (OH, NH), 2229 (C≡N), 1680 (C=O), 1590, 1517 (aromatic) |

| ¹H NMR (400 MHz, DMSO-d6) | δ 3.85 (s, 3H, OCH3), 5.28 (s, 2H, CH2), 7.26–7.94 (aromatic protons), 9.85 (s, 1H, aldehyde) |

| Mass Spectrum (ESI) | m/z 267.8 (M+H)+ |

Alternative Synthetic Routes

While the above method is the most documented, other routes include:

- Coupling Reactions : Using 3-bromo-4-hydroxybenzonitrile and 4-formyl-2-methoxyphenol under Ullmann-type ether synthesis conditions with copper catalysts and bases like potassium carbonate.

- Direct Substitution : Starting from 3-bromo-4-hydroxybenzonitrile and performing Williamson ether synthesis with 4-formyl-2-methoxybenzyl bromide.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | Vanillin + 3-(bromomethyl)benzonitrile | K2CO3, DMF, 80 °C, 2 h | 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile | 95% | High purity, white solid |

| 2 | Electrophilic aromatic bromination | Intermediate from Step 1 + Br2 or NBS | FeBr3 catalyst, DCM or AcOH, 0-25 °C | Benzonitrile, 3-bromo-4-(4-formyl-2-methoxyphenoxy)- | Variable | Controlled bromination to 3-position |

Research Findings and Analysis

- The initial substitution reaction proceeds efficiently due to the nucleophilicity of the phenolate ion and the good leaving ability of bromide.

- The bromination step requires careful control to avoid multiple substitutions; the nitrile group’s electron-withdrawing nature helps direct the bromination selectively.

- Spectroscopic data (IR, ¹H NMR, MS) confirm the structure and purity of intermediates and final product.

- The synthetic route is amenable to scale-up due to mild reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

Reduction: Reduction of the formyl group can yield alcohol derivatives.

Substitution: The bromine atom in the compound makes it suitable for various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents like and are used.

Substitution: Reagents such as and are commonly employed.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds.

- Employed in the study of reaction mechanisms and pathways.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties .

Medicine:

- Explored as a potential pharmaceutical intermediate for drug development.

Industry:

- Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzonitrile, 3-bromo-4-(4-formyl-2-methoxyphenoxy)- involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These interactions can lead to the formation of various biologically active compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related benzonitrile derivatives:

| Compound Name | Substituents | Molecular Formula | CAS No. | Key Features |

|---|---|---|---|---|

| 3-Bromo-4-(4-formyl-2-methoxyphenoxy)benzonitrile | 3-Br, 4-(4-formyl-2-methoxyphenoxy) | C₁₅H₁₀BrNO₃ | 1055361-87-9 | Contains formyl (electron-withdrawing) and methoxy (electron-donating) groups. |

| 4-(4-Bromo-3-formylphenoxy)benzonitrile | 4-(4-Bromo-3-formylphenoxy) | C₁₄H₈BrNO₂ | 906673-54-9 | Formyl at 3-position; lacks methoxy group. |

| 4-(3-Bromo-4-methylphenoxy)benzonitrile | 4-(3-Bromo-4-methylphenoxy) | C₁₄H₁₀BrNO | 132529-83-0 | Methyl substituent instead of formyl; simpler electronic profile. |

| 3-Methoxy-4-nitrobenzonitrile | 3-OCH₃, 4-NO₂ | C₈H₆N₂O₃ | 177476-75-4 | Nitro group enhances electron-withdrawing effects; no bromine. |

Physicochemical Properties

- Polarity and Solubility: The target compound’s formyl and methoxy groups increase polarity compared to non-polar derivatives like 4-(3-bromo-4-methylphenoxy)benzonitrile. This may enhance solubility in polar aprotic solvents (e.g., DMF or DMSO) .

- Molecular Weight: At ~357 g/mol, the target compound is heavier than simpler analogs (e.g., 288 g/mol for 4-(3-bromo-4-methylphenoxy)benzonitrile), impacting bioavailability and diffusion rates .

Pharmacological Potential

- Benzonitrile Derivatives in Drug Discovery : Compounds with formyl groups (e.g., the target compound) show promise as intermediates for hydrazones, which exhibit antimicrobial and anticancer activities .

- Comparison with Nitro-Containing Analogs : 3-Methoxy-4-nitrobenzonitrile (CAS: 177476-75-4) has a nitro group, which enhances electron-withdrawing effects but may increase toxicity compared to bromo/formyl-substituted derivatives .

Biological Activity

Benzonitrile, 3-bromo-4-(4-formyl-2-methoxyphenoxy)-, is an organic compound with significant potential in medicinal chemistry. Its complex structure, characterized by a bromine atom, a formyl group, and a methoxyphenoxy moiety, suggests a variety of biological activities that warrant detailed exploration.

- Chemical Formula : C₁₅H₁₀BrNO₃

- Molecular Weight : 332.15 g/mol

- Structure : The compound features a brominated benzonitrile framework combined with both formyl and methoxy groups, enhancing its reactivity and potential biological activity compared to simpler analogs.

Preliminary studies indicate that compounds with structural similarities to 3-bromo-4-(4-formyl-2-methoxyphenoxy)- may interact with various biological targets, such as enzymes and receptors. This interaction could influence critical biological pathways, particularly in cancer progression. For instance, some benzonitrile derivatives have demonstrated the ability to inhibit enzymes involved in tumor growth.

Inhibition of Enzymes

Research suggests that this compound may inhibit specific enzymes linked to cancer and inflammatory processes. The binding affinity of 3-bromo-4-(4-formyl-2-methoxyphenoxy)- to these enzymes could be a focal point for further investigations into its therapeutic applications.

Cytotoxicity and Antitumor Effects

A study examining the cytotoxic effects of similar benzonitrile derivatives indicated promising results in inhibiting cancer cell proliferation. For example, compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-bromo-4-(4-formyl-2-methoxyphenoxy)-, it is useful to compare it with structurally related compounds. The following table summarizes key characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3-Bromo-4-formylbenzonitrile | C₈H₄BrNO | Lacks methoxy group; simpler structure |

| 4-Bromo-3-methoxybenzonitrile | C₈H₆BrNO | Contains methoxy but lacks formyl functionality |

| 3-Bromo-2-methoxybenzonitrile | C₉H₈BrNO₂ | Different positioning of methoxy group |

| 5-Bromo-2-nitropyridine | C₅H₄BrN₂O₂ | Contains nitro group instead of formyl |

The unique combination of functional groups in 3-bromo-4-(4-formyl-2-methoxyphenoxy)- may enhance its reactivity and biological activity compared to these analogs.

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds similar to 3-bromo-4-(4-formyl-2-methoxyphenoxy)-. For instance:

- Antitumor Activity : A study demonstrated that benzonitrile derivatives could inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents.

- Enzyme Inhibition : Research has shown that certain derivatives can effectively inhibit enzymes like tyrosine kinases, which are crucial for cancer cell signaling pathways .

Q & A

Q. What synthetic strategies are recommended for preparing 3-bromo-4-(4-formyl-2-methoxyphenoxy)-benzonitrile, and how can intermediates be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step functionalization of benzonitrile derivatives. A plausible route includes:

Ether linkage formation : React 4-hydroxy-3-methoxybenzaldehyde with a brominated benzonitrile precursor under Mitsunobu or Ullmann coupling conditions to establish the phenoxy bridge .

Bromination : Introduce bromine at the 3-position of the benzonitrile core using electrophilic bromination (e.g., NBS in DMF) .

Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Monitor purity via HPLC or TLC.

Q. Optimization Tips :

Q. How can the molecular structure and electronic properties of this compound be validated experimentally and computationally?

Methodological Answer :

- Experimental Validation :

- Computational Methods :

Q. What analytical techniques are suitable for assessing purity and stability under storage conditions?

Methodological Answer :

- Purity Analysis :

- Stability Testing :

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and formyl groups influence reactivity in cross-coupling reactions?

Methodological Answer :

- Steric Effects : The bromine atom at the 3-position may hinder nucleophilic attack, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed couplings .

- Electronic Effects : The electron-withdrawing cyano and formyl groups activate the aryl ring for electrophilic substitution but deactivate it for nucleophilic reactions.

- Case Study : Compare Suzuki-Miyaura coupling yields using Pd(PPh) vs. Pd(OAc)/SPhos systems to identify optimal catalytic conditions .

Q. What mechanisms explain catalyst deactivation during hydrogenation or coupling reactions involving this compound?

Methodological Answer :

- Poisoning by Intermediates : Strong adsorption of nitrile or amine intermediates on Pd surfaces can block active sites .

- Mitigation Strategies :

- Pre-treat catalysts with HCOOH–NEt to reduce adsorption strength .

- Use continuous-flow reactors to minimize residence time of deactivating species .

- Characterization Tools :

- XPS or TEM to assess Pd leaching or agglomeration .

- ICP-OES to quantify metal loss during reaction cycles .

Q. How does the compound’s adsorption behavior on metal surfaces impact its application in catalysis or sensing?

Methodological Answer :

- Surface Studies :

- DFT Simulations : Model adsorption geometries on Au(111) or Pd(100) surfaces to predict binding energies and orientations .

- Experimental Validation : Use STM or AFM to image adsorbed layers and compare with computational results .

- Practical Implications :

- The formyl group may act as an anchoring site for sensor functionalization, while the bromine enhances selectivity in catalytic cycles .

Q. What strategies can resolve contradictions between experimental and computational data (e.g., spectral mismatches)?

Methodological Answer :

- Error Sources :

- Resolution Steps :

Q. How can the compound’s toxicity and environmental impact be assessed for safe laboratory handling?

Methodological Answer :

- Toxicity Screening :

- Follow OECD guidelines for acute toxicity assays (e.g., LD in rodents) .

- Use in silico tools (e.g., EPA DSSTox) to predict ecotoxicity endpoints .

- Safety Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.